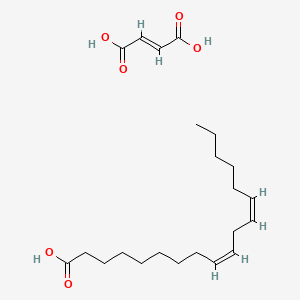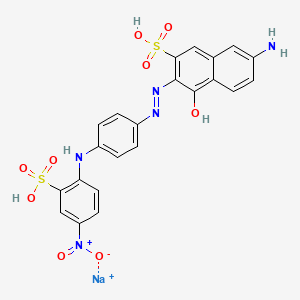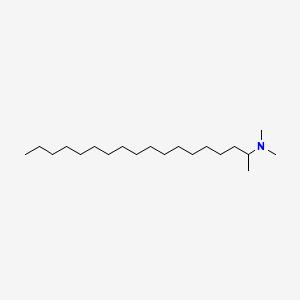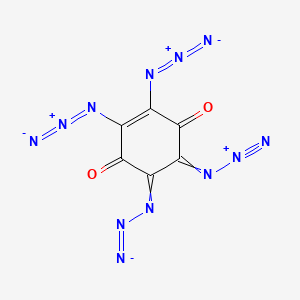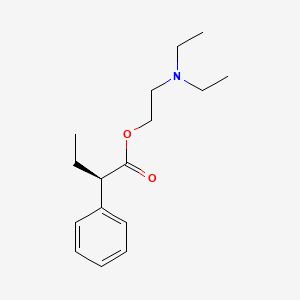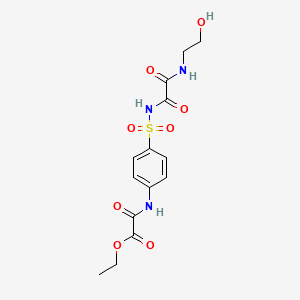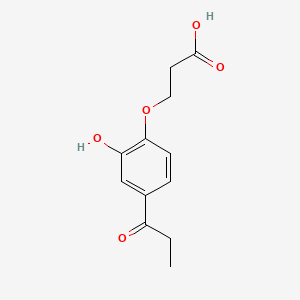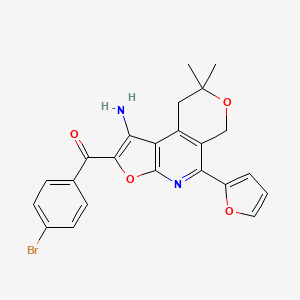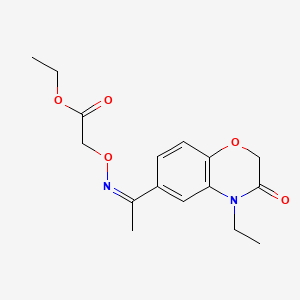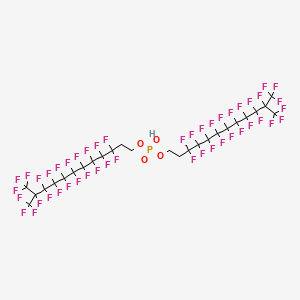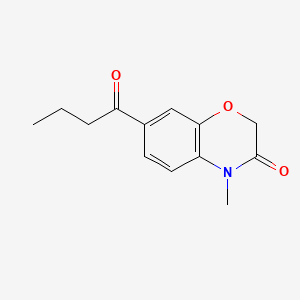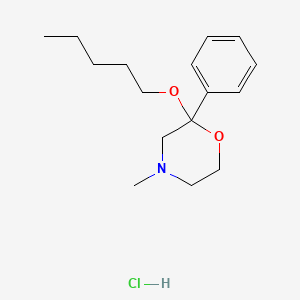
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride is a chemical compound with a unique structure that combines a morpholine ring with methyl, pentyloxy, and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through etherification reactions, where a pentanol derivative reacts with the morpholine ring.
Addition of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation or acylation reactions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted morpholine derivatives with new functional groups.
Scientific Research Applications
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(pentyloxy)-2-phenylmorpholine: The free base form without the hydrochloride salt.
2-Phenylmorpholine: A simpler morpholine derivative with only a phenyl substituent.
4-Methylmorpholine: A morpholine derivative with only a methyl substituent.
Uniqueness
4-Methyl-2-(pentyloxy)-2-phenylmorpholine hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the pentyloxy group, in particular, may enhance its lipophilicity and influence its interaction with biological membranes and targets.
Properties
CAS No. |
124497-87-6 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
4-methyl-2-pentoxy-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-4-8-12-18-16(14-17(2)11-13-19-16)15-9-6-5-7-10-15;/h5-7,9-10H,3-4,8,11-14H2,1-2H3;1H |
InChI Key |
JHRGAFQIXVPKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1(CN(CCO1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


